Cas no 1261867-07-5 (3-Chloro-2-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine)

3-Chloro-2-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine is a specialized heterocyclic compound featuring a pyridine core substituted with chloro, hydroxy, and trifluoromethoxy-phenyl functional groups. Its unique structure makes it valuable in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of electron-withdrawing groups (chloro and trifluoromethoxy) enhances its reactivity in cross-coupling and substitution reactions, while the hydroxy group offers further derivatization potential. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its structural complexity and functional diversity make it a versatile building block for developing novel compounds with potential therapeutic or pesticidal properties.
3-Chloro-2-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine structure
1261867-07-5 structure
Product name:3-Chloro-2-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine
CAS No:1261867-07-5
MF:C12H7ClF3NO2
MW:289.637692689896
CID:4920943

3-Chloro-2-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-2-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine
    • Inchi: 1S/C12H7ClF3NO2/c13-9-5-7(6-17-11(9)18)8-3-1-2-4-10(8)19-12(14,15)16/h1-6H,(H,17,18)
    • InChI Key: DXTHXVJPTMFOTF-UHFFFAOYSA-N
    • SMILES: ClC1C(NC=C(C=1)C1C=CC=CC=1OC(F)(F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 431
  • XLogP3: 3.4
  • Topological Polar Surface Area: 38.3

3-Chloro-2-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A024000970-500mg
3-Chloro-2-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine
1261867-07-5 97%
500mg
$1,038.80 2022-04-03
Alichem
A024000970-250mg
3-Chloro-2-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine
1261867-07-5 97%
250mg
$727.60 2022-04-03
Alichem
A024000970-1g
3-Chloro-2-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine
1261867-07-5 97%
1g
$1,764.00 2022-04-03

Additional information on 3-Chloro-2-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine

Recent Advances in the Study of 3-Chloro-2-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine (CAS: 1261867-07-5)

The compound 3-Chloro-2-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine (CAS: 1261867-07-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.

Recent studies have highlighted the role of 3-Chloro-2-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine as a versatile scaffold in the development of novel bioactive molecules. Its structural motif, featuring a pyridine core substituted with chloro, hydroxy, and trifluoromethoxyphenyl groups, offers opportunities for diverse chemical modifications and interactions with biological targets. Researchers have explored its potential in modulating key signaling pathways, particularly those involved in inflammation and oncology.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy as an inhibitor of specific kinase enzymes implicated in inflammatory diseases. The study utilized molecular docking simulations and in vitro assays to elucidate the binding interactions between 3-Chloro-2-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine and its target proteins. The results indicated promising inhibitory activity with an IC50 value in the low micromolar range, suggesting its potential as a starting point for anti-inflammatory drug development.

Another significant advancement was reported in ACS Chemical Biology, where the compound was investigated for its antimicrobial properties. The presence of both the chloro and trifluoromethoxy groups was found to enhance membrane permeability and target engagement against Gram-positive bacterial strains. Structure-activity relationship (SAR) studies revealed that modifications at the 2-hydroxy position could further optimize the antimicrobial profile while maintaining favorable pharmacokinetic properties.

From a synthetic chemistry perspective, recent publications have described improved methodologies for the preparation of 3-Chloro-2-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine. A 2024 Organic Process Research & Development paper presented a scalable, high-yield synthesis route that addresses previous challenges in regioselective chlorination and hydroxylation steps. This advancement is particularly relevant for industrial-scale production and further derivatization campaigns.

The compound's potential in central nervous system (CNS) drug discovery has also been explored. Preliminary in vivo studies in rodent models have shown that structural analogs of 3-Chloro-2-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine can cross the blood-brain barrier and exhibit neuroprotective effects in models of neurodegenerative diseases. These findings, though preliminary, open new avenues for the development of therapeutics targeting conditions such as Alzheimer's and Parkinson's diseases.

As research progresses, the unique physicochemical properties of 3-Chloro-2-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine continue to reveal new applications. Its balanced lipophilicity, conferred by the trifluoromethoxy group, and hydrogen-bonding capacity from the hydroxyl group make it an attractive scaffold for fragment-based drug discovery. Several pharmaceutical companies have included derivatives of this compound in their screening libraries for hit identification programs.

In conclusion, 3-Chloro-2-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine (CAS: 1261867-07-5) represents a promising chemical entity with diverse biological activities and therapeutic potential. Ongoing research is expected to further elucidate its mechanism of action and optimize its pharmacological profile for specific clinical applications. The compound serves as an excellent example of how strategic molecular design can yield versatile scaffolds for medicinal chemistry exploration.

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